Epinodosin Cytotoxicity Ranking in Direct Head-to-Head Comparison of Six ent-Kaurane Diterpenoids
In a direct comparative study evaluating six ent-kaurane diterpenoids co-isolated from Isodon japonica var. galaucocalyx against three human tumor cell lines via SRB assay, epinodosin ranked third in overall cytotoxic potency, positioned between oridonin (second) and rabdosinate (fourth), and substantially outperformed epinodosinol (sixth) and lasiokaurin (fifth) [1].
| Evidence Dimension | Cytotoxicity ranking against human tumor cell lines |
|---|---|
| Target Compound Data | Rank 3 of 6; IC₅₀ (HepG2) = 23.4 μmol/L |
| Comparator Or Baseline | Rabdosin B (Rank 1, IC₅₀ = 11.3 μmol/L); Oridonin (Rank 2, IC₅₀ = 15.8 μmol/L); Rabdosinate (Rank 4, IC₅₀ = 28.9 μmol/L); Lasiokaurin (Rank 5, IC₅₀ = 35.2 μmol/L); Epinodosinol (Rank 6, IC₅₀ = 47.6 μmol/L) |
| Quantified Difference | Epinodosin IC₅₀ is 1.5× higher than oridonin; 2.0× lower than epinodosinol |
| Conditions | HepG2, GLC-82, HL-60 cell lines; SRB assay; 48 h exposure |
Why This Matters
This enables researchers to select epinodosin as a moderate-potency reference compound within the ent-kaurane series, distinct from the more potent rabdosin B/oridonin or the weakly active epinodosinol.
- [1] Ding L, Zhou QY, Wang L, et al. Comparison of cytotoxicity and DNA damage potential induced by ent-kaurene diterpenoids from Isodon plant. Nat Prod Res. 2011;25(15):1402-1411. View Source
